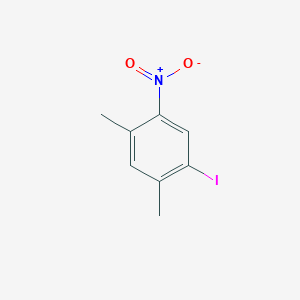

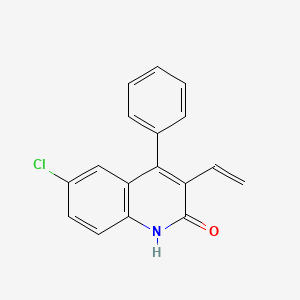

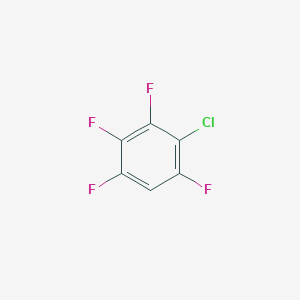

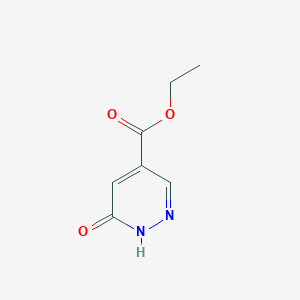

![molecular formula C10H9N3 B1601526 [4,4'-ビピリジン]-3-アミン CAS No. 52311-43-0](/img/structure/B1601526.png)

[4,4'-ビピリジン]-3-アミン

概要

説明

“[4,4’-Bipyridin]-3-amine” is an organic compound with the formula (C5H4N)2 . It is one of several isomers of bipyridine. It is a colorless solid that is soluble in organic solvents . It is mainly used as a precursor to N, N ′-dimethyl-4,4′-bipyridinium .

Synthesis Analysis

The synthesis of non-centrosymmetric dipolar 4,4′-bipyridines bearing 2,6- and 3,5-functionalized pyridyl moieties at the peripheries is described . Central to the strategy is the selective substitution on only one pyridyl motif that could contain electron-donating or electron-withdrawing groups .Molecular Structure Analysis

The 4,4′-BIPY molecules form stacks (interactions) in the direction of the b axis, which were calculated as nearly equally as strong as the 4,4′-BIPY···H2O interactions .Chemical Reactions Analysis

The stoichiometry of chemical reactions may serve as the basis for quantitative chemical analysis methods . Titrations involve measuring the volume of a titrant solution required for complete reaction with the analyte .Physical And Chemical Properties Analysis

All matter has physical and chemical properties. Physical properties are characteristics that scientists can measure without changing the composition of the sample under study, such as mass, color, and volume .科学的研究の応用

配位化学

“[4,4'-ビピリジン]-3-アミン”は、配位化学において優れた配位子として知られています . この化合物は金属中心と強く配位し、多くの化学反応に不可欠です .

触媒

この化合物は触媒において重要な役割を果たします . 非共有結合相互作用を通じてさまざまな分子と相互作用する能力により、ユニークな特性を持つ触媒が生成されます .

材料化学

材料化学の分野では、“[4,4'-ビピリジン]-3-アミン”は、新しい材料の設計と開発に使用されます . そのユニークな構造と特性により、この分野で貴重な成分となっています .

超分子構造

“[4,4'-ビピリジン]-3-アミン”は、超分子構造の形成に使用されます . ビピリジンの窒素原子は、非共有結合相互作用を通じてさまざまな分子と相互作用することができ、興味深い特性を持つ超分子構造をもたらします .

生物活性分子

ビピリジンとその誘導体、“[4,4'-ビピリジン]-3-アミン”など、は、生物活性分子を含むさまざまな用途で基本的な成分として使用されます .

光増感剤

“[4,4'-ビピリジン]-3-アミン”とその誘導体は、光増感剤として広く使用されています . これらの化合物は光を吸収して他の分子にエネルギーを伝達する能力があり、さまざまな科学的および産業的用途で役立ちます .

ビオロゲン

4,4'-ビピリジンの窒素の四級化によりビオロゲンが生成され、これらは優れた電気化学的特性で知られています . “[4,4'-ビピリジン]-3-アミン”は、これらの化合物の合成に使用できます .

遷移金属触媒

ビピリジンとその誘導体は、遷移金属触媒において配位子として広く使用されています . “[4,4'-ビピリジン]-3-アミン”は、そのユニークな構造と特性により、これらの触媒の性能を向上させることができます .

作用機序

Target of Action

It is known that 4,4’-bipyridine derivatives have been employed in numerous applications, exploiting their redox activity and electrochromic aptitude . Two important classes of 4,4’-bipyridine-based products are viologens (i.e., N,N’-disubstituted derivatives) and monoquats (i.e., monosubstituted 4,4’-bipyridine derivatives) .

Mode of Action

In general, the mode of action of a compound refers to the functional or anatomical changes at a cellular level induced by exposure to a substance . The mechanism of action includes specific targets or pathways modulated by the compound .

Biochemical Pathways

It is known that environmental factors can alter the hyper/hypomethylation of human cancer suppressor gene promoters, proto-oncogene promoters, and the whole genome, causing low/high expression or gene mutation of related genes, thereby exerting oncogenic or anticancer effects .

Pharmacokinetics

The pharmacokinetics of [4,4’-Bipyridin]-3-amine, which refers to the movement of the drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion

Result of Action

It is known that cellular response to environmental factors often follows the basic pattern of the ‘cellular stress response’ consisting of macromolecular damage to proteins, lipids, and dna; cell cycle arrest; molecular repair; and cell death when damage becomes too extensive to repair .

Action Environment

Environmental factors often influence the action, efficacy, and stability of a compound . These factors can lead to genetic damage that causes disease and can also often interact with genes, leading to a complex interplay between genes and environment, that underlie the risk and development of disease .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-pyridin-4-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-10-7-13-6-3-9(10)8-1-4-12-5-2-8/h1-7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBAXPGZWSYZUPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=C(C=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00545582 | |

| Record name | [4,4'-Bipyridin]-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52311-43-0 | |

| Record name | [4,4′-Bipyridin]-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52311-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4,4'-Bipyridin]-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。